molecular formula C16H21N3O2 B12949936 N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide CAS No. 88137-94-4

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide

Cat. No.: B12949936
CAS No.: 88137-94-4
M. Wt: 287.36 g/mol
InChI Key: UYCHHWCQEPJZIN-UHFFFAOYSA-N
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Description

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores: an acetamide moiety and a 1H-imidazole ring, linked by a pentyloxy chain. This structure is designed for targeted biological activity, particularly in neuroscientific research. Scientific literature indicates that structurally related ω-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives have demonstrated potent anticonvulsant activity in maximal electroshock seizure (MES) tests, a standard model for identifying anti-epileptic agents . The presence of the 1H-imidazole ring is a critical feature, as this heterocycle is a privileged scaffold in drug discovery. Imidazole-containing compounds are known to interact with a wide range of biological targets and are found in several clinically used anticancer agents . The compound's structure suggests potential for further investigation into various therapeutic areas, including as a lead compound for the development of new central nervous system (CNS) active agents. Researchers can utilize this chemical as a key intermediate in organic synthesis or as a pharmacological tool for probing biological mechanisms related to neurological disorders. This product is intended for Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary safety assessments before use.

Properties

CAS No.

88137-94-4

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

N-[3-(5-imidazol-1-ylpentoxy)phenyl]acetamide

InChI

InChI=1S/C16H21N3O2/c1-14(20)18-15-6-5-7-16(12-15)21-11-4-2-3-9-19-10-8-17-13-19/h5-8,10,12-13H,2-4,9,11H2,1H3,(H,18,20)

InChI Key

UYCHHWCQEPJZIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OCCCCCN2C=CN=C2

Origin of Product

United States

Mechanism of Action

The mechanism of action of N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Structural Features Biological Activity (Reported) Reference
N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide (Target) Pentyloxy linker, imidazole, phenylacetamide Not explicitly reported (inferred) -
2-(4-{[5-(Benzyloxy)pentyl]oxy}phenyl)-N-isoindolylacetamide (8c, ) Benzyloxy-pentyloxy chain, isoindole-acetamide Anticancer (structural inference)
2-{4-[4-(Benzimidazol-2-yl)phenoxymethyl]-triazolyl}-N-thiazolylacetamide (9c) Benzimidazole, triazole, thiazole Antiproliferative (e.g., cancer cell lines)
N-(5-(p-Aminophenoxy)pentyl)-2,2-dichloroacetamide (T29562, ) Dichloroacetamide, p-aminophenoxy chain Therapeutic agent (unspecified)
N-[3-(1H-Tetrazol-1-yl)phenyl]acetamide () Tetrazole ring, phenylacetamide Bioactivity inferred from structural motifs
Key Observations:

Imidazole vs.

Substituent Effects : Chlorinated acetamides () exhibit increased electrophilicity, whereas the target compound’s unmodified acetamide may prioritize stability over reactivity .

Pharmacological and Physicochemical Properties

  • Lipophilicity : The pentyloxy chain in the target compound likely increases logP compared to shorter-chain analogs (e.g., propyloxy derivatives in ), enhancing bioavailability .
  • Enzyme Binding : Molecular docking studies in suggest that benzimidazole-triazole hybrids (e.g., 9c) bind tightly to active sites via π-π stacking and hydrogen bonds. The imidazole in the target compound may similarly interact with heme-containing enzymes (e.g., cytochrome P450) .
  • Antimicrobial Potential: Triazole-acetamide hybrids in showed moderate activity against bacterial strains, suggesting the target compound could be optimized for similar applications .

Biological Activity

N-(3-((5-(1H-Imidazol-1-yl)pentyl)oxy)phenyl)acetamide, a compound featuring an imidazole moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C17H23N3O2
  • Molecular Weight : 301.39 g/mol

The presence of the imidazole ring is significant as it is often associated with various biological activities, including antimicrobial and antifungal effects.

1. Antibacterial Properties

Research indicates that compounds similar to this compound exhibit notable antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, derivatives of imidazole have shown minimal inhibitory concentrations (MICs) ranging from 0.25 µg/mL to 16 µg/mL against MRSA .

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound AMRSA0.25
Compound BE. coli4
This compoundMRSATBD

2. Antifungal Activity

This compound has also been evaluated for antifungal properties. Preliminary studies suggest that related imidazole derivatives possess antifungal activity against pathogens like Cryptococcus neoformans with MIC values as low as 0.25 µg/mL .

Table 2: Antifungal Activity of Related Compounds

CompoundTarget FungusMIC (µg/mL)
Compound CC. neoformans0.25
Compound DCandida albicansTBD

Cytotoxicity and Safety Profile

Assessing the cytotoxic effects of this compound is crucial for determining its therapeutic potential. Studies have shown that many imidazole derivatives exhibit low cytotoxicity against human cell lines, suggesting a favorable safety profile. For example, certain analogues demonstrated no hemolytic activity at doses up to 32 µg/mL .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Imidazole Substitution : Variations in substituents on the imidazole ring can enhance antibacterial potency.
  • Alkyl Chain Length : The length and branching of the pentyl chain may affect lipophilicity and membrane permeability, impacting overall activity.

Case Study 1: Screening for Antimicrobial Activity

In a recent study, a library of imidazole derivatives was screened for antimicrobial properties, revealing that specific substitutions on the imidazole ring significantly increased activity against MRSA while maintaining low cytotoxicity .

Case Study 2: Evaluation Against Biofilms

Another investigation focused on the efficacy of related compounds against biofilms formed by MRSA. Results indicated that certain derivatives exhibited strong antibiofilm activity, suggesting potential applications in treating chronic infections .

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